2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene) linked via a sulfanyl bridge to an acetamide group substituted with a 1,2,4-thiadiazol-3-yl moiety bearing a 2-methylphenyl group. The sulfanyl and thiadiazole groups suggest possible roles in hydrogen bonding, metal coordination, or enzyme inhibition, making this compound a candidate for pharmacological exploration .
Crystallographic refinement of such polycyclic systems often employs programs like SHELXL, which is widely used for small-molecule structural analysis due to its robustness in handling complex stereochemistry and non-crystallographic symmetry .
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS3/c1-12-7-3-4-8-14(12)19-26-22(27-31-19)25-17(28)11-29-20-18-15-9-5-6-10-16(15)30-21(18)24-13(2)23-20/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRALUKXXRDRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a tricyclic framework and multiple functional groups that contribute to its biological activity. The presence of sulfur atoms in the thiadiazol and thiazole rings may enhance its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole and thiazole have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell walls or inhibit essential enzymes.
| Compound Class | Activity Type | Reference |
|---|---|---|
| Thiadiazoles | Antibacterial | |
| Thiazoles | Antifungal | |
| Diazatricyclo Compounds | Broad-spectrum antimicrobial |
Antiviral Activity
Some studies suggest that related compounds can inhibit viral replication. The mechanism often involves interference with viral enzymes or host cell processes that viruses exploit for replication.
Cytotoxic Effects
Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival or cancer cell proliferation.
- DNA Intercalation : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
A notable case study involved the synthesis of related thiazole derivatives which demonstrated promising results in inhibiting bacterial growth in vitro. These findings suggest that modifications to the compound could enhance its bioactivity.
Study Overview
- Objective : To evaluate the antimicrobial efficacy of synthesized thiazole derivatives.
- Methodology : Disk diffusion method against various bacterial strains.
- Results : Significant inhibition zones were observed for several derivatives compared to control groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. The presence of the thiadiazole and thiazole moieties contributes to their efficacy against various bacterial strains. Studies have shown that derivatives of thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival . In vitro studies have demonstrated that compounds with similar scaffolds can effectively reduce tumor growth in certain cancer models.
Anti-inflammatory Effects
Compounds containing thiazole and thiadiazole rings have been investigated for their anti-inflammatory properties. Research suggests that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses . This makes them valuable for developing treatments for chronic inflammatory diseases.
Agricultural Applications
Pesticidal Activity
The compound's unique structure may also confer pesticidal properties. Thiadiazole derivatives are known to exhibit insecticidal and fungicidal activities. They can disrupt the biological processes of pests, leading to effective pest management solutions in agriculture . Research has highlighted their potential use in developing eco-friendly pesticides that target specific pests without harming beneficial organisms.
Material Science
Polymer Chemistry
In polymer science, compounds like the one discussed can serve as monomers or additives in the synthesis of novel materials. Their unique chemical properties allow for the design of polymers with specific functionalities, such as enhanced thermal stability or improved mechanical properties . The incorporation of such compounds into polymer matrices can lead to materials suitable for high-performance applications.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole and Tricyclic Moieties
Compound A : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (from )
- Key Features : Combines a β-lactam (cephalosporin) core with a 5-methyl-1,3,4-thiadiazole side chain.
- Bioactivity : β-lactam antibiotics target penicillin-binding proteins (PBPs), but the thiadiazole moiety may enhance stability against β-lactamases.
- Comparison : Unlike the target compound, Compound A lacks the tricyclic framework but shares the 5-methylthiadiazole group, which could influence solubility and binding kinetics .
Compound B : 5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one (from )
- Key Features : A tricyclic system with a thiazole ring and phenyl substitution.
- Synthesis : Likely synthesized via cyclocondensation of thioamide intermediates, similar to methods used for N-substituted sulfanyl acetamides .
Compound C : N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (from )
- Key Features : Features an indole-linked oxadiazole and sulfanyl acetamide.
- Bioactivity: Indole derivatives are known for antiviral and anticancer properties; the oxadiazole may modulate kinase inhibition.
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Synthetic Challenges : The target compound’s tricyclic core requires precise control over cyclization conditions, as seen in analogous syntheses of thiadiazole-tricyclic systems .
- Bioactivity Prediction : Molecular docking studies of similar compounds suggest that the thiadiazole and tricyclic moieties may target bacterial topoisomerases or viral proteases, though empirical validation is needed .
- Crystallographic Analysis : SHELX-based refinement has resolved analogous structures, highlighting the importance of sulfur atoms in stabilizing crystal packing via S···S interactions .
Notes on Methodology and Limitations
- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; inferences rely on structural analogs.
- SHELX Limitations : While SHELXL excels in small-molecule refinement, its handling of disordered sulfur-containing moieties in large tricyclics may require manual intervention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
